molecular formula C7H13NO B11769014 5-Methoxy-2-azabicyclo[2.2.1]heptane

5-Methoxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B11769014
M. Wt: 127.18 g/mol
InChI Key: HNRZEOUXLBPXDA-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research

Bridged bicyclic nitrogen heterocycles are a class of organic compounds that have garnered significant attention in modern chemical research, particularly in the fields of medicinal chemistry and materials science. Their rigid, three-dimensional structures provide a fixed orientation of substituents, which is a valuable attribute for designing molecules with specific biological activities. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets such as receptors and enzymes. The defined spatial arrangement of these scaffolds allows for precise structure-activity relationship (SAR) studies, aiding in the optimization of drug candidates. Furthermore, the incorporation of nitrogen atoms into these bicyclic systems introduces sites for hydrogen bonding and potential protonation, which can be crucial for molecular recognition and pharmacological activity.

Structural Characteristics of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane scaffold, also known as 2-azanorbornane, is a bicyclic amine with a nitrogen atom at the 2-position of a norbornane-like framework. This structure is composed of a six-membered ring fused with a five-membered ring, resulting in a constrained and sterically defined molecule.

The 2-azabicyclo[2.2.1]heptane system contains multiple stereocenters, leading to the possibility of various stereoisomers. The bridgehead carbons (C1 and C4) and the carbon atoms bearing substituents can all be chiral centers. The relationship between substituents on the bicyclic frame is designated as exo (oriented away from the longer bridge) or endo (oriented towards the longer bridge). This diastereomerism, coupled with the potential for enantiomers, results in a rich stereochemical landscape for this class of compounds. The specific stereochemistry of a derivative significantly influences its biological activity.

The bridged nature of the 2-azabicyclo[2.2.1]heptane system severely restricts its conformational flexibility compared to monocyclic or acyclic analogues. The bicyclic framework is largely fixed, with the primary conformational freedom arising from the inversion of the nitrogen atom and the rotation of substituents. Low-temperature NMR studies on derivatives of 2-azabicyclo[2.2.1]heptane have shown that the barrier to nitrogen inversion is influenced by both angle strain and torsional strain within the molecule. acs.org Molecular mechanics and computational studies are often employed to predict the most stable conformations and to understand the energetic barriers between them. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-methoxy-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13NO/c1-9-7-3-6-2-5(7)4-8-6/h5-8H,2-4H2,1H3

InChI Key

HNRZEOUXLBPXDA-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1CN2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxy 2 Azabicyclo 2.2.1 Heptane and Analogous Scaffolds

Foundational Approaches to Azabicyclo[2.2.1]heptane Ring System Construction

The construction of the 2-azabicyclo[2.2.1]heptane ring system can be achieved through several foundational synthetic strategies. These methods primarily involve the formation of the bicyclic core through cycloaddition reactions or the closure of a nitrogen-containing bridge via intramolecular cyclization.

Diels-Alder Cycloaddition Strategies in Bicyclic Synthesis

The Diels-Alder reaction is a powerful and widely employed method for the construction of the 2-azabicyclo[2.2.1]heptane skeleton. This pericyclic reaction typically involves the [4+2] cycloaddition of a diene, such as cyclopentadiene (B3395910), with a dienophile containing a nitrogen atom, often in the form of an imine or its equivalent.

A common approach involves the reaction of cyclopentadiene with an imine generated in situ. For instance, the reaction of cyclopentadiene with imines derived from glyoxylate (B1226380) esters and a chiral amine can produce the 2-azabicyclo[2.2.1]hept-5-ene ring system. pwr.edu.plresearchgate.net The resulting cycloadduct contains a double bond that can be subsequently hydrogenated to afford the saturated bicyclic system. The use of a chiral amine allows for diastereoselective control of the cycloaddition.

Another variation of the aza-Diels-Alder reaction utilizes sulfonyl cyanides as dienophiles. For example, methanesulfonyl cyanide reacts with 1,3-cyclopentadiene in a Diels-Alder fashion to yield 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. This intermediate can then be hydrolyzed to produce 2-azabicyclo[2.2.1]hept-5-en-3-one, a key precursor that can be further modified. google.com

The Diels-Alder reaction of N-acylated pyrroles with dienophiles under high pressure has also been explored for the synthesis of the 7-azabicyclo[2.2.1]heptane system, which is isomeric to the 2-aza scaffold. rsc.org While not directly leading to the 2-aza isomer, these studies highlight the versatility of cycloaddition reactions in constructing azabicyclic frameworks.

The following table summarizes representative examples of Diels-Alder reactions for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.

DieneDienophileCatalyst/ConditionsProductYield (%)Reference
CyclopentadieneImine from ethyl glyoxylate and (S)-1-phenylethylamine-Ethyl (1S,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate- nih.gov
CyclopentadieneMethanesulfonyl cyanideInert solvent, -20 to +40 °C3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene- google.com
N-BenzoylpyrroleN-Phenylmaleimide1.4 GPaendo-10-Benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione- rsc.org

Intramolecular Cyclization Protocols for Nitrogen Bridge Formation

Intramolecular cyclization represents another key strategy for the formation of the 2-azabicyclo[2.2.1]heptane ring system. These methods involve the formation of the nitrogen-containing bridge by creating a new carbon-nitrogen bond within a suitably functionalized cyclopentane (B165970) or cyclopentene (B43876) precursor.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex nitrogen-containing heterocycles. In the context of 2-azabicyclo[2.2.1]heptane synthesis, palladium catalysis can facilitate intramolecular C-N bond formation. For instance, palladium-catalyzed intramolecular hydroamination of appropriately substituted cyclopentenylamines can lead to the formation of the bicyclic scaffold. rsc.org

A notable development is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides access to oxygenated 2-azabicyclo[2.2.1]heptanes. d-nb.info This reaction involves the simultaneous introduction of an amine and an acyloxy group across the double bond of a cyclopentene derivative, followed by an intramolecular cyclization to form the bridged system. This method is particularly relevant for the synthesis of derivatives like 5-methoxy-2-azabicyclo[2.2.1]heptane, where an oxygen functionality is present on the bicyclic core.

The following table provides an example of a palladium-catalyzed cyclization for the synthesis of a 2-azabicyclo[2.2.1]heptane derivative.

Starting MaterialCatalyst/ReagentsProductYield (%)Reference
Substituted CyclopentenePd(OAc)₂, Oxidizing Agent, Amine, Acyloxy SourceOxygenated 2-azabicyclo[2.2.1]heptane- d-nb.info

Base-promoted intramolecular nucleophilic substitution is a classical yet effective method for the formation of the 2-azabicyclo[2.2.1]heptane ring. This approach typically involves a cyclopentane ring bearing an amine or a protected amine and a suitable leaving group at appropriate positions. The addition of a base facilitates the deprotonation of the nitrogen nucleophile, which then displaces the leaving group in an intramolecular fashion to form the bicyclic system.

For instance, the synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved through the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. researchgate.netorganic-chemistry.org Although this example leads to the 7-aza isomer, the principle of base-promoted intramolecular cyclization is directly applicable to the synthesis of 2-azabicyclo[2.2.1]heptanes from appropriately substituted cyclopentane precursors. The stereochemistry of the starting material is crucial for the success of the cyclization.

Stereoselective and Enantioselective Synthesis of Azabicyclo[2.2.1]heptane Scaffolds

The biological activity of 2-azabicyclo[2.2.1]heptane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Chiral Auxiliaries and Substrate-Controlled Stereochemistry

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of 2-azabicyclo[2.2.1]heptane scaffolds. pwr.edu.pl In the context of the aza-Diels-Alder reaction, a chiral amine, such as (S)- or (R)-1-phenylethylamine, can be condensed with a prochiral aldehyde or ketone to form a chiral imine. nih.gov The subsequent cycloaddition with a diene proceeds with facial selectivity, leading to the formation of a diastereomerically enriched product. The chiral auxiliary can then be removed to provide the enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivative.

Substrate-controlled stereochemistry can also be achieved by utilizing a chiral starting material. For example, starting from a chiral cyclopentane derivative with defined stereocenters, the subsequent intramolecular cyclization to form the bicyclic system will proceed with a predictable stereochemical outcome.

The following table illustrates the use of a chiral auxiliary in the synthesis of a 2-azabicyclo[2.2.1]heptane derivative.

Chiral AuxiliaryReactionProduct Diastereomeric RatioReference
(S)-1-phenylethylamineAza-Diels-Alder with cyclopentadiene and ethyl glyoxylate- nih.gov

Asymmetric Catalysis in Bicyclic Azabicyclo[2.2.1]heptane Formation

The development of enantioselective catalytic methods is crucial for accessing stereochemically pure bicyclic amines, which are often required for pharmaceutical applications.

A significant advancement in the synthesis of enantiomerically enriched 2-azabicyclo[2.2.1]heptanes involves the desymmetrization of meso-epoxides through a chiral Brønsted acid-catalyzed ring-opening reaction. unirioja.esresearchgate.net This methodology provides a direct route to functionalized azabicyclic cores with high levels of stereocontrol.

In a notable study, a chiral phosphoric acid catalyst was employed to facilitate the ring-opening of meso-epoxides, leading to the formation of a variety of 2-azabicyclo[2.2.1]heptane derivatives in high yields and with excellent enantioselectivities. unirioja.es The hydroxyl and amide functionalities present in the resulting products serve as convenient handles for further chemical modifications. unirioja.es More recently, the use of a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. This system operates via a proposed proton-relay mechanism.

The reaction conditions and outcomes for the Brønsted acid-catalyzed ring-opening of meso-epoxides are summarized below:

Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidMeso-epoxideHighExcellent unirioja.es
Aminotriphenolate Al(III) / TBABCyclic γ-epoxy alcohol63-89%Not Reported

Table 1: Performance of Brønsted Acid Catalysts in 2-Azabicyclo[2.2.1]heptane Synthesis.

Iron catalysis has emerged as a powerful tool for enantioselective carbon-carbon bond formation. The first enantioselective carbometalation of azabicycloalkenes has been successfully achieved using an iron-based catalytic system. pwr.edu.plsmolecule.com This reaction generates optically active organozinc intermediates that can be further elaborated synthetically. pwr.edu.plsmolecule.com

The process typically involves the use of a readily available iron(III) chloride (FeCl3) catalyst in conjunction with a chiral phosphine (B1218219) ligand, such as (S,S)-chiraphos. smolecule.com The reaction proceeds through the coordination of the chiral ligand to the iron center, which dictates the stereochemical outcome of the carbometalation step. pwr.edu.plsmolecule.com This method has been applied to a variety of azabicycloalkenes and arylzinc reagents under mild conditions. smolecule.com

A plausible mechanism involves the reduction of FeCl3 to an active iron(II) species, which then coordinates with the chiral ligand and the azabicyclic alkene. smolecule.com Subsequent enantioselective olefin insertion leads to a carboferration intermediate, which then undergoes transmetalation with the organozinc reagent to afford the desired product and regenerate the active catalyst. smolecule.com

Catalyst SystemSubstratesKey FeatureReference
FeCl3 / (S,S)-chiraphosAzabicycloalkenes, Arylzinc reagentsFirst enantioselective carbometalation pwr.edu.plsmolecule.com

Table 2: Iron-Catalyzed Enantioselective Carbometalation.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Classical resolution of racemic mixtures remains a widely used and effective method for obtaining enantiomerically pure compounds, particularly on a larger scale. For 2-azabicyclo[2.2.1]heptane derivatives, diastereomeric salt formation with chiral acids has proven to be a highly efficient strategy.

Racemic 2-azabicyclo[2.2.1]heptan-3-one can be resolved into its constituent enantiomers by forming diastereomeric salts with chiral tartaric acid derivatives. enaminestore.com Specifically, di-p-toluoyl-L-tartaric acid selectively crystallizes with the (1S,4R)-enantiomer, while di-p-toluoyl-D-tartaric acid forms a salt with the (1R,4S)-enantiomer. enaminestore.com This method can achieve high enantiomeric excess (>99% ee) and is amenable to large-scale production. enaminestore.comchem-space.com The choice of solvent, such as acetone/water mixtures, is critical for the efficiency of the resolution. enaminestore.com

Resolving AgentTarget EnantiomerSolvent SystemEnantiomeric Excess (ee)Reference
Di-p-toluoyl-L-tartaric acid(1S,4R)Acetone/Water>99% enaminestore.com
Di-p-toluoyl-D-tartaric acid(1R,4S)Acetone/Water>99% enaminestore.com

Table 3: Resolution of Racemic 2-Azabicyclo[2.2.1]heptan-3-one.

Chemoenzymatic Approaches to Chiral Azabicyclo[2.2.1]heptanes

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach to chiral molecules. The kinetic resolution of racemic 2-azabicyclo[2.2.1]heptane derivatives using enzymes is a well-established strategy.

A prominent example is the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. nih.govrsc.org This resolution is often accomplished using lipases or specific lactamases. nih.govgoogle.com For instance, (+)-γ-lactamase selectively hydrolyzes the (+)-enantiomer of the lactam, leaving the desired (-)-enantiomer unreacted and in high enantiomeric purity. nih.gov This enantiopure (-)-γ-lactam is a key intermediate in the synthesis of several antiviral drugs. nih.govgoogle.com

Whole-cell biocatalysts have also been employed for the large-scale resolution of Vince lactam, providing both enantiomers in high optical purity (>98% ee). nih.gov Lipase-mediated kinetic resolution of racemic intermediates has also been shown to achieve high enantiomeric excess (98% ee) using immobilized Candida antarctica lipase (B570770) B. chem-space.com

EnzymeSubstrateMethodKey OutcomeReference
(+)-γ-Lactamase(±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneKinetic ResolutionOptically pure (-)-γ-lactam nih.gov
Candida antarctica lipase BRacemic intermediatesKinetic Resolution98% ee chem-space.com
Beauveria sulfurescensRacemic 2-azabicyclo[2.2.1]heptane derivativeBiohydroxylationEnantioenriched hydroxylactam publish.csiro.au

Table 4: Chemoenzymatic Resolution of Azabicyclo[2.2.1]heptane Derivatives.

Strategic Introduction and Positional Control of the Methoxy (B1213986) Moiety

The introduction of a methoxy group onto the azabicyclic scaffold requires careful strategic planning to control its position and stereochemistry.

While general methods for the direct C-H functionalization of the 2-azabicyclo[2.2.1]heptane core are still developing, specific examples demonstrate the feasibility of introducing a methoxy group at a defined position.

One reported strategy involves the substitution of a leaving group, such as a halogen, with a methoxy group. For instance, in a 7-azabicyclo[2.2.1]heptane derivative, a chlorine atom on an attached pyridine (B92270) ring was successfully substituted by a methoxy group using potassium hydroxide (B78521) in methanol (B129727). publish.csiro.au Another synthetic route towards 7-azabicyclo[2.2.1]heptane-1-carboxylic acid involved the use of a precursor containing a methoxy group, highlighting the incorporation of this functionality early in the synthetic sequence. unirioja.es

The synthesis of this compound itself has been documented, indicating that viable synthetic pathways exist, although detailed procedures for the direct methoxylation at the C5 position of an existing 2-azabicyclo[2.2.1]heptane core are not extensively described in the literature. The presence of electron-rich functional groups like a methoxy group has been shown to enhance the binding affinity and selectivity of azabicyclo[2.2.1]heptane derivatives for certain biological targets, such as the σ1 receptor, underscoring the importance of developing synthetic routes to such compounds.

Utilization of Methoxy-Containing Precursors in Cycloaddition Reactions

The construction of the 2-azabicyclo[2.2.1]heptane skeleton is frequently accomplished through cycloaddition reactions, which offer a powerful means of rapidly building molecular complexity. researchgate.net The aza-Diels-Alder reaction, for instance, between a diene like cyclopentadiene and an imine, is a cornerstone approach to this scaffold. researchgate.netresearchgate.net To synthesize the target compound, this compound, this strategy can be adapted by employing precursors that already contain the methoxy group.

One conceptual approach involves the use of a methoxy-substituted cyclopentadiene derivative reacting with a suitable dienophile. Alternatively, the methoxy group can be incorporated into the imine component. A more direct documented example involves using methoxy-substituted aromatic precursors to build related complex structures. For instance, in the synthesis of pyridinyl-substituted azabicyclo[3.3.1]nonane derivatives, a related bicyclic system, (6-methoxy-pyridin-3-yl)acetonitrile was used as a key starting material. rsc.org Similarly, the Diels-Alder reaction of an N-substituted pyrrole (B145914) with an appropriately substituted acetylene (B1199291) can be employed to generate the 7-azabicyclo[2.2.1]heptene framework, which can be further modified. google.comgoogle.com The use of Lewis acid catalysts, such as aluminum chloride, has been shown to improve the yields of such cycloaddition reactions. cdnsciencepub.com

Cascade and Rearrangement Reactions for Azabicyclo[2.2.1]heptane Scaffold Construction

Cascade and rearrangement reactions provide elegant and efficient pathways to the azabicyclo[2.2.1]heptane core, often constructing the complex bicyclic system in a single, highly controlled step from simpler precursors.

SmI₂-Mediated Spirocyclization/Rearrangement Cascades

A novel and highly effective method for constructing the 2-azabicyclo[2.2.1]heptane framework utilizes a samarium(II) iodide (SmI₂)-mediated cascade reaction. nih.govrsc.org This strategy was developed as part of synthetic studies toward the natural product longeracemine, which contains a highly functionalized 2-azabicyclo[2.2.1]heptane core. nih.govrsc.orgresearchgate.net The process involves a spirocyclization followed by a rearrangement, which transforms a 7-azabicyclo[2.2.1]heptadiene precursor into a 2-azabicyclo[2.2.1]heptene. nih.govrsc.org This cascade reaction proceeds under mild conditions and is noted for its good yield and excellent regio- and stereoselectivity. nih.govrsc.org The success of this rearrangement is dependent on the stability of the radical intermediate formed during the cascade. nih.govrsc.org

Aza-Prins-Pinacol Rearrangements for Bridged Ring Systems

The Prins-Pinacol reaction is a powerful tandem process for constructing complex carbocyclic and oxacyclic ring systems. pitt.eduslideshare.net An aza-variant of this reaction, the aza-Prins-Pinacol rearrangement, can be applied to the synthesis of bridged nitrogen-containing ring systems. The general mechanism begins with a Prins cyclization, where a Lewis acid-activated aldehyde is attacked by an alkene (or an imine/enamine in the aza-variant), generating a carbocationic intermediate. slideshare.net This is immediately followed by a pinacol-type rearrangement, which can involve a 1,2-hydride or alkyl shift, to yield the final, rearranged bicyclic product. pitt.eduresearchgate.net This strategy allows for the stereocontrolled synthesis of challenging attached ring systems where both rings can be chiral. pitt.edu The stereochemical outcome is often directed by stabilizing through-space electrostatic interactions in the transition state of the Prins cyclization. pitt.edu

Nitrogen-Directed Radical Rearrangements

Radical rearrangements offer another sophisticated route to azabicyclic frameworks. nih.gov These transformations are controlled by the stabilizing effect of the nitrogen atom on an adjacent radical center (an α-nitrogen radical). nih.gov This directing effect can be harnessed to guide complex rearrangements to form various azabicyclic systems. nih.gov The necessary nitrogen-centered radicals can be generated from a variety of precursors, including the homolytic cleavage of N-halogen, N-O, or N-N bonds, often initiated by thermolysis, photolysis, or more recently, through photoredox catalysis. nih.govacs.orgresearchgate.net These methods provide efficient pathways for C-N bond construction and the assembly of nitrogen heterocycles under mild conditions. researchgate.net

Mitsunobu-Promoted Rearrangements from [2.2.1]heptane to [3.2.1]octane Systems

While the above methods build the [2.2.1] scaffold, rearrangement reactions can also transform it into other important bicyclic systems. A notable example is the Mitsunobu-promoted rearrangement of 2-azabicyclo[2.2.1]heptane derivatives into the 2-azabicyclo[3.2.1]octane system. rsc.org This reaction proceeds by activating a primary alcohol on the [2.2.1] scaffold under Mitsunobu conditions (e.g., with triphenylphosphine (B44618) and diethyl azodicarboxylate). researchgate.netrsc.org The nitrogen atom then acts as an intramolecular nucleophile, displacing the activated alcohol to form a strained aziridinium (B1262131) intermediate. This intermediate is subsequently opened by a nucleophile, which attacks regioselectively at the more substituted carbon. This attack releases the ring strain of the [2.2.1] system and results in the expanded [3.2.1] octane (B31449) framework with an inversion of configuration. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound and its analogs relies heavily on the careful optimization of reaction conditions to maximize yield and ensure high purity. This involves a systematic evaluation of catalysts, solvents, temperature, and protecting groups.

For instance, in cycloaddition reactions, the choice of Lewis acid catalyst and solvent can dramatically influence both the rate and the stereochemical outcome of the reaction. cdnsciencepub.com In cascade reactions, such as the SmI₂-mediated spirocyclization, the reaction proceeds efficiently under mild conditions, but success is highly dependent on the stability of the key radical intermediate, which is influenced by the substrate's structure. nih.govrsc.org

A concrete example of process optimization can be seen in the development of a binary catalytic system for the synthesis of related oxa- and aza-bicyclo[2.2.1]heptanes from γ-epoxy alcohols. nih.gov Researchers screened various catalysts and additives to find the optimal conditions for the cyclization.

The following table, adapted from a study on the synthesis of 2-oxa-bicyclo[2.2.1]heptane, illustrates a typical optimization process that would be analogous for synthesizing the aza-variant. nih.gov

EntryCatalyst (AlR)AdditiveSolventConversion (%)Yield (%)
1Al1-Toluene (B28343)<5-
2Al1TBAIToluene10-
3Al1TBAFToluene15-
4Al1TBACToluene45-
5Al1TBABToluene>9894
6Al1TBABCH2Cl280-
7Al1TBABDCE9591
8-TBABToluene<5-

This systematic screening demonstrates that the combination of an aminotriphenolate Al(III) complex (Al¹) and tetrabutylammonium (B224687) bromide (TBAB) in toluene provides the highest yield for the desired bicyclic product. nih.gov Similar optimization of protecting group strategy, reaction time, and temperature is crucial for achieving high yield and purity in the synthesis of this compound. cdnsciencepub.comacs.org

Chemical Reactivity and Functionalization of the 5 Methoxy 2 Azabicyclo 2.2.1 Heptane Scaffold

Derivatization Strategies at Defined Positions of the Bicyclic System

The ability to selectively introduce functional groups at specific positions of the 5-methoxy-2-azabicyclo[2.2.1]heptane core is crucial for the development of novel compounds with tailored properties. The following sections outline the key strategies for functionalization at the nitrogen atom, the methoxy-substituted carbon, and the bridgehead and bridge carbons.

The secondary amine nitrogen atom in the 2-position of the bicyclic system is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties. Standard N-alkylation and N-acylation reactions are commonly employed for this purpose.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. For instance, reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base can introduce a benzyl group, which can also serve as a protecting group that can be removed under hydrogenolysis conditions.

N-Acylation: Acylation of the nitrogen atom is another facile transformation, typically achieved by reacting the parent amine with acyl chlorides or anhydrides. A particularly useful N-acyl group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc group is a versatile protecting group that can be removed under acidic conditions. The introduction of a Boc group can also influence the stereochemical outcome of subsequent reactions on the bicyclic scaffold. nih.gov

ReagentReaction TypeProduct
Benzyl bromideN-AlkylationN-Benzyl-5-methoxy-2-azabicyclo[2.2.1]heptane
Di-tert-butyl dicarbonateN-AcylationN-Boc-5-methoxy-2-azabicyclo[2.2.1]heptane

Direct functionalization at the C5 carbon bearing the methoxy (B1213986) group presents a greater synthetic challenge. The methoxy group is generally unreactive under standard conditions. However, cleavage of the methyl ether to reveal a hydroxyl group could open up avenues for further functionalization. This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. The resulting alcohol could then be subjected to a variety of transformations, including oxidation to a ketone or substitution reactions.

It is important to note that the reactivity at this position can be significantly influenced by the stereochemistry (exo vs. endo) of the methoxy group and the nature of the substituent on the nitrogen atom.

Functionalization of the carbon framework of the 2-azabicyclo[2.2.1]heptane system, beyond the nitrogen and C5 positions, allows for the introduction of additional diversity.

Bridgehead (C1, C4) Functionalization: The functionalization of the bridgehead carbons (C1 and C4) is challenging due to their sterically hindered nature and the strain associated with forming intermediates at these positions. However, radical-based methods have been shown to be effective for the introduction of substituents at the bridgehead position of the related 7-azabicyclo[2.2.1]heptane system. unirioja.es These methods could potentially be adapted for the this compound scaffold. For instance, the synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane derivatives containing a pyridinyl substituent has been achieved through multi-step sequences. nih.govrsc.org

Bridge (C3, C6, C7) Carbon Functionalization: The bridge carbons, particularly C7, are more amenable to functionalization. A general method for the synthesis of anti-7-functionalized 2-benzyl-2-azabicyclo[2.2.1]heptane has been developed, which involves the bromination of the corresponding unsaturated precursor followed by a skeletal rearrangement. le.ac.uk This strategy provides a handle at the C7 position for subsequent nucleophilic substitution reactions. Additionally, coupling reactions, such as those employing boronic acids, have been used to introduce aryl and heterocyclic substituents at the 7-position of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane. nih.gov Fluorination of the corresponding alcohols at various positions on the ring has also been achieved using reagents like diethylaminosulfur trifluoride (DAST). le.ac.uk

PositionFunctionalization StrategyExample Reaction
C1/C4Radical-based methods, multi-step synthesisIntroduction of a pyridinyl substituent nih.govrsc.org
C7Skeletal rearrangement followed by substitutionSynthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane le.ac.uk
C7Suzuki CouplingReaction of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl boronic acids nih.gov

Nucleophilic Substitution Reactions on Functionalized Azabicyclo[2.2.1]heptanes

Nucleophilic substitution reactions on functionalized 2-azabicyclo[2.2.1]heptane derivatives are a key method for introducing a variety of functional groups. The stereochemical outcome and reactivity in these reactions are often governed by the rigid bicyclic structure and the presence of the nitrogen atom.

The stereochemical outcome of nucleophilic substitution reactions on the 2-azabicyclo[2.2.1]heptane scaffold is highly dependent on the position of the leaving group and the reaction mechanism. In many cases, particularly for substitutions at the C7 position, the reaction proceeds with retention of configuration. le.ac.uk This is in contrast to a typical Sₙ2 reaction which proceeds with inversion of configuration. pwr.edu.pl

This retention of stereochemistry is a direct consequence of neighboring group participation by the nitrogen atom in the bicyclic system.

Neighboring group participation by the lone pair of electrons on the nitrogen atom at the 2-position plays a crucial role in the reactivity of the 2-azabicyclo[2.2.1]heptane system, especially in nucleophilic substitution reactions at the C7 position. nih.gov

Oxidation and Reduction Pathways of the Azabicyclo[2.2.1]heptane System

The chemical behavior of the 2-azabicyclo[2.2.1]heptane scaffold is significantly influenced by oxidation and reduction reactions. These pathways are crucial for the synthesis of complex derivatives and for modifying the stereochemistry of the bicyclic system.

An important application of oxidation-reduction sequences is the epimerization at the C-7 position of the 2-azabicyclo[2.2.1]heptane ring. This strategy allows for the controlled inversion of stereochemistry, which is fundamental in the synthesis of specific isomers of pharmacologically relevant molecules. le.ac.uk For instance, the synthesis of various analogues of epibatidine, a potent analgesic, has employed such oxidation-reduction strategies to access different stereoisomers. le.ac.uk

Furthermore, the 2-azabicyclo[2.2.1]heptane system can undergo rearrangements to other bicyclic systems through oxidation and reduction pathways. The synthesis of the 2-azabicyclo[3.2.1]octane framework can be achieved from 2-azabicyclo[2.2.1]heptane derivatives. This transformation involves the activation of a primary alcohol, often via oxidation, followed by an intramolecular nucleophilic attack by the nitrogen to form a strained aziridinium (B1262131) intermediate. Subsequent reduction opens this intermediate, leading to the ring-expanded octane (B31449) system. rsc.org

Intramolecular radical reactions also highlight the oxidation pathways of this scaffold. The reaction of certain amino alditol derivatives with reagents like (diacetoxyiodo)benzene (B116549) and iodine can generate an N-amido radical. This radical can then promote an intramolecular 1,5-hydrogen abstraction, followed by the oxidation of the resulting C-radical to an oxycarbenium ion, leading to the formation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane systems. acs.orgnih.gov This process serves as a method for selective oxidation of specific carbon atoms within a molecule. nih.gov

Intramolecular Reactivity and Ring Strain Phenomena

The 2-azabicyclo[2.2.1]heptane scaffold is characterized by significant ring strain, a key factor that governs its intramolecular reactivity. This inherent strain arises from the rigid, bridged structure which forces bond angles to deviate from their ideal values. This stored energy can be harnessed as a driving force for a variety of chemical transformations.

The high strain energy makes the bicyclo[2.2.1]heptane system susceptible to reactions that relieve this strain, such as retro-condensation reactions. nih.gov For example, derivatives of 7-azabicyclo[2.2.1]hept-5-en-2-one can undergo retro-Dieckmann reactions, while related alcohol derivatives can participate in retro-aldol reactions. These processes exploit the ring strain to stereoselectively generate highly functionalized and less-strained monocyclic scaffolds like pyrrolidines. nih.gov

Ring strain is also a critical factor in rearrangement reactions. The transformation of 2-azabicyclo[2.2.1]heptane derivatives into the 2-azabicyclo[3.2.1]octane system is driven by the release of ring strain. rsc.org The reaction proceeds through an aziridinium intermediate, which is highly strained. The subsequent nucleophilic opening of this intermediate occurs regioselectively to form the more stable, ring-expanded product. rsc.org

The strain within the bicyclic framework also influences the geometry of substituents. In amide derivatives, the non-planar geometry of the amide nitrogen is a direct consequence of the strain within the bicyclic system. acs.org This includes strain from the constrained C-N-C bond angle and allylic strain that induces twisting of the amide bond, leading to nitrogen pyramidalization. acs.org

Stability and Reactivity Profiles of Amide Derivatives within the Scaffold

Amide derivatives of the 2-azabicyclo[2.2.1]heptane scaffold exhibit unique stability and reactivity profiles, largely dictated by the nitrogen pyramidalization induced by the rigid bicyclic structure. acs.org While non-planar amides are often associated with increased reactivity and instability, tertiary amides of 7-azabicyclo[2.2.1]heptane are notably stable, allowing for subsequent chemical modifications. researchgate.net

The pyramidal geometry at the nitrogen atom reduces the rotational barrier of the amide C-N bond compared to corresponding planar, monocyclic pyrrolidine (B122466) amides. acs.org This is because the nitrogen pyramidalization partially disrupts the nN → π*C=O delocalization that is responsible for the double-bond character and high rotational barrier in typical planar amides. acs.org Despite this lower rotational barrier, these bicyclic amides are stable enough to be isolated and utilized in further synthetic steps. researchgate.netd-nb.info

The conformational properties of these amides can be precisely controlled. For instance, introducing a substituent at the bridgehead C4-position can completely shift the cis-trans amide equilibrium to favor the trans isomer, regardless of the solvent used. d-nb.info This provides a powerful tool for controlling the three-dimensional structure in the design of complex molecules, such as helical oligomers that mimic peptides. researchgate.netacs.org

Unexpected Resistance to Base-Catalyzed Hydrolysis in Nitrogen Pyramidal Amides

A striking feature of amide derivatives based on the 7-azabicyclo[2.2.1]heptane scaffold is their unexpected and remarkable resistance to base-catalyzed hydrolysis. mdpi.commdpi.comnih.gov This is counterintuitive, as the pyramidalization of the amide nitrogen and the resulting decrease in resonance stabilization would typically be expected to increase the susceptibility of the amide bond to nucleophilic attack and cleavage. researchgate.netmdpi.com In contrast, many other non-planar amides are known to be highly labile and readily cleaved by water or other nucleophiles. mdpi.comnih.gov

Kinetic studies have demonstrated that N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives hydrolyze significantly slower than their planar or even non-planar monocyclic analogues under basic conditions, a resistance that persists even with heating. mdpi.com Furthermore, the introduction of a substituent at a bridgehead position of the bicyclic system further decelerates the rate of hydrolysis. mdpi.com

Theoretical calculations have provided insight into this unexpected stability. The high resistance to hydrolysis is not due to a lack of ground-state activation, but rather to a high energy barrier for the formation of the tetrahedral intermediate, which is the rate-determining step. mdpi.com The Gibbs free energy of activation (ΔG‡) is significantly high, a finding consistent with the experimentally observed slow reaction rates. mdpi.commdpi.com A major contributor to this high energy barrier is a large, negative entropy of activation (ΔS‡). mdpi.commdpi.comnih.gov This indicates that the transition state is highly ordered, likely due to the specific arrangement of solvating water molecules required for the reaction to proceed, which is entropically unfavorable. mdpi.comnih.gov

The table below shows the relative rates of base-catalyzed hydrolysis for different amide structures, highlighting the low reactivity of the 7-azabicyclo[2.2.1]heptane system.

CompoundStructureRelative Hydrolysis Rate (Referenced to 4c)
2c Planar Monocycle82-88 times faster
3c Non-planar Monocycle6 times faster
4c N-(p-nitrobenzoyl)-7-azabicyclo[2.2.1]heptane1
5c Bridgehead-Substituted Bicyclic2.3-3.6 times slower
Data derived from studies in 1,4-dioxane (B91453) and methanol (B129727) solvent systems. mdpi.com

Advanced Characterization and Theoretical Studies of 5 Methoxy 2 Azabicyclo 2.2.1 Heptane

Spectroscopic Techniques for Elucidation of Stereochemistry and Regiochemistry

The rigid bicyclic framework of 5-Methoxy-2-azabicyclo[2.2.1]heptane necessitates sophisticated spectroscopic techniques to precisely determine its three-dimensional structure, including the relative and absolute arrangement of its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of stereochemistry and the analysis of conformational preferences in solution.

In the ¹H NMR spectrum of related bicyclic systems, the bridgehead protons typically appear as distinct multiplets, while the protons on the ethylene (B1197577) and ethano bridges exhibit complex splitting patterns due to vicinal and geminal couplings. The presence of the methoxy (B1213986) group at the C5 position in this compound would be confirmed by a characteristic singlet in the 3-4 ppm range. The stereochemistry of this substituent (exo vs. endo) significantly influences the chemical shifts of nearby protons, particularly the H5 proton and the bridge protons. The Nuclear Overhauser Effect (NOE) is a powerful technique used to confirm spatial proximities between protons, which is crucial for distinguishing between exo and endo isomers in these rigid systems. rsc.org

¹³C NMR spectroscopy provides complementary information. The carbon chemical shifts are sensitive to the steric environment, with carbons involved in strained bicyclic systems appearing at characteristic positions. For instance, in derivatives of 2-azabicyclo[2.2.1]heptane, the bridgehead carbons and the carbons adjacent to the nitrogen atom show predictable chemical shifts. google.com Low-temperature NMR studies can also be employed to analyze dynamic processes such as nitrogen inversion, which may be slow on the NMR timescale at reduced temperatures, leading to the observation of distinct signals for different invertomers. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2-Azabicyclo[2.2.1]heptane Scaffold Note: This table presents data for a related compound, tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, to illustrate typical chemical shifts for the bicyclic core. Shifts for this compound would vary based on the specific substituent effects.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aldehyde (CHO)9.74 (s, 1H)199.6
Carbonyl (C3)-175.0
Bridgehead (C1)4.71 (s, 1H)59.1
Bridgehead (C4)2.81-2.87 (m, 1H)46.1
C6-H2.97-3.05 (m, 1H)54.0
C5-H2.19-2.19 (m, 1H)25.2
Bridge (C7)1.33-1.92 (m, 2H)36.0
Source: Adapted from patent data on a related bicyclic structure. google.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govd-nb.info For chiral molecules like the enantiomers of this compound, crystallographic analysis of a single crystal can unambiguously establish the arrangement of atoms in space.

While a specific crystal structure for this compound is not publicly available, data from closely related azabicyclo[2.2.1]heptane derivatives provide critical insights into the expected bond lengths, bond angles, and conformational features of the bicyclic core. For example, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide confirms the rigid, strained nature of the ring system. nih.gov The internal C-N-C bond angle is constrained by the bicyclic structure, a key factor influencing its chemical properties. cdnsciencepub.com X-ray analysis reveals the solid-state packing of the molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. In the case of a salt or a co-crystal, the exact geometry and connectivity can be confirmed. nih.govnih.gov

Table 2: Representative Crystallographic Data for a Related Bicyclic Heptane Derivative Note: This table shows data for Benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a related bicyclic system, to illustrate typical crystallographic parameters.

Parameter Value
Chemical FormulaC₁₃H₁₃NO₄
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.212 (2)
b (Å)8.8943 (16)
c (Å)12.258 (2)
β (°)105.345 (2)
Volume (ų)1178.8 (4)
Z (molecules/unit cell)4
Source: Adapted from the crystal structure of a related compound. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Theoretical calculations are essential for complementing experimental data, providing a deeper understanding of the electronic structure, conformational landscape, and reactivity of this compound.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model the electronic structure of molecules. nih.gov These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies (e.g., HOMO and LUMO). researchgate.netnih.gov For this compound, DFT calculations could be used to determine the distribution of electron density, identify the most nucleophilic and electrophilic sites, and calculate the dipole moment. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate hyperconjugative interactions and delocalization of electron density within the molecule. researchgate.net Such theoretical studies provide a fundamental understanding of the molecule's intrinsic properties that govern its reactivity and interactions.

Conformational Analysis and Energy Minimization of Bicyclic Systems

While the 2-azabicyclo[2.2.1]heptane core is rigid, conformational flexibility can arise from the rotation of substituents and, notably, from the inversion of the nitrogen atom. Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and transition states.

Energy minimization algorithms, such as the steepest descent method, are used to find the lowest energy geometry for a given starting conformation. For this compound, this would involve comparing the relative energies of the exo and endo invertomers at the nitrogen center to predict the thermodynamically more stable form. These calculations can also assess the rotational barrier of the methoxy group and its preferred orientation relative to the bicyclic frame.

Investigation of Nitrogen Inversion Barriers and Their Determinants (e.g., Torsional and Angle Strain)

The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is pyramidal, and it can undergo inversion, a process where it passes through a planar transition state. The energy barrier to this inversion is a key characteristic of the molecule's dynamic behavior. In bicyclic systems, this barrier is significantly influenced by ring strain. rsc.orgrsc.org

Table 3: Experimentally Determined Nitrogen Inversion Barriers in Related Azabicyclic Systems

Compound Inversion Barrier (ΔG‡, kcal/mol) Notes
N-Chloro-2-azabicyclo[2.2.1]hept-5-ene~14.8 (endo→exo)Barrier increases as bridge size decreases.
2-Methyl-2-azabicyclo[2.2.1]heptane7.2Lower than in acyclic amines, indicating a significant role for torsional strain.
Source: Data from studies on related azabicyclic systems. acs.orgrsc.org

Mechanistic Insights through Transition State Calculations for Chemical Reactions

Transition state calculations are a powerful computational tool to elucidate the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate. e3s-conferences.org For derivatives of the azabicyclo[2.2.1]heptane framework, these calculations have been instrumental in understanding reaction feasibility, stereoselectivity, and the influence of substituents on reaction pathways.

These studies often employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to optimize the geometries of reactants, transition states, and products. researchgate.net The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

For this compound, transition state calculations would be invaluable in predicting its reactivity in various transformations. For example, in N-alkylation or N-acylation reactions, the calculations could predict the preferred site of attack and the energy barriers associated with different conformers of the transition state. The presence of the 5-methoxy group could influence the transition state geometry and energy through steric and electronic effects.

A hypothetical reaction coordinate for a generic nucleophilic substitution on a 2-azabicyclo[2.2.1]heptane derivative is depicted below, illustrating the energy profile from reactants to products through a transition state.

Reaction Coordinate Relative Gibbs Free Energy (kcal/mol)
Reactants0
Transition StateΔG‡
ProductsΔG_rxn

This table represents a generalized energy profile for a nucleophilic substitution reaction. The specific values of ΔG‡ and ΔG_rxn would need to be calculated for a particular reaction of this compound.

Analysis of Solvation Effects in Computational Studies of Reactivity

Solvation plays a critical role in the reactivity of molecules in solution, and computational models are essential to capture these effects. frontiersin.org For charged or highly polar species, such as those often encountered in the reaction mechanisms of azabicyclo[2.2.1]heptane derivatives, the choice of solvent can dramatically alter reaction rates and even the course of a reaction. acs.org

Computational studies on the reactivity of related azabicyclo[2.2.1]heptane systems have demonstrated the importance of including solvent effects, either through implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. mdpi.com In the case of the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane, the inclusion of explicit water molecules in the computational model was found to be crucial for accurately reproducing the experimental findings. mdpi.com These explicit solvent molecules can form hydrogen bonds with the reactants and transition states, stabilizing them to different extents and thereby affecting the activation energy. frontiersin.org

For this compound, the methoxy group can act as a hydrogen bond acceptor, further highlighting the importance of considering specific solvent interactions in computational models of its reactivity. The polarity of the solvent would influence the conformational equilibrium of the molecule and the stability of any charged intermediates or transition states.

The effect of the solvent on the calculated free energy of activation for a hypothetical reaction can be illustrated as follows:

Solvent Dielectric Constant (ε) Calculated ΔG‡ (kcal/mol)
Gas Phase125.0
Toluene (B28343)2.422.5
Dichloromethane8.920.1
Water78.418.3

This table provides a hypothetical illustration of how the calculated activation energy for a reaction of an azabicyclo[2.2.1]heptane derivative might change with solvent polarity. The values are representative and would need to be calculated specifically for this compound.

Molecular Topology Analysis of Azabicyclo[2.2.1]heptane Derivatives

For azabicyclo[2.2.1]heptane derivatives, QTAIM analysis can be used to characterize the strain within the bicyclic framework and to identify and quantify weak intramolecular interactions that can influence the molecule's conformation and reactivity. The analysis focuses on the properties of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the bond.

In a study of 7-azabicyclo[2.2.1]heptane, topological analysis has been used to evaluate the degree of simplification in retrosynthetic analysis by considering the breaking of different bonds. core.ac.uk This approach helps in identifying the most strategic disconnections in a complex molecule.

For this compound, a QTAIM analysis would reveal the electronic characteristics of the C-N and C-O bonds, as well as any non-covalent interactions involving the methoxy group and the bicyclic cage. The strain in the bicyclic system can be assessed by examining the deviation of bond paths from linearity and the electron density distribution.

A representative QTAIM data table for key bonds in a hypothetical azabicyclo[2.2.1]heptane derivative is shown below.

Bond Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C1-C20.25-0.6
C1-N20.28-0.8
C-O (methoxy)0.23-0.5

This table presents typical QTAIM parameters for covalent bonds. The actual values for this compound would require specific quantum chemical calculations.

Applications of the 5 Methoxy 2 Azabicyclo 2.2.1 Heptane Scaffold in Academic Chemical Synthesis

Design and Synthesis of Conformationally Constrained Analogues in Organic Synthesis

The defined three-dimensional structure of the 2-azabicyclo[2.2.1]heptane core is particularly useful for introducing conformational rigidity into otherwise flexible molecules. This strategy is widely employed to enhance biological activity, selectivity, and metabolic stability of parent compounds.

Development of Rigid Proline Analogues for Peptidomimetic Research

The 2-azabicyclo[2.2.1]heptane framework serves as a valuable template for creating rigid analogues of proline, an amino acid crucial for the secondary structure of peptides. d-nb.info By replacing proline with these constrained mimics, researchers can investigate and control peptide conformation, which is essential for designing peptidomimetics with improved pharmacological properties. nih.govresearchgate.net The synthesis of these proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, often involves multi-step sequences starting from readily available materials. d-nb.info These conformationally restricted proline analogues have been instrumental in the development of potent inhibitors for enzymes like HCV protease. d-nb.info

Creation of Bridged Morpholine (B109124) and γ-Amino Acid Analogues

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold extends to the synthesis of bridged morpholine and γ-amino acid (GABA) analogues. researchgate.netacs.org Starting from chiral precursors like 4R-hydroxy-L-proline, chemists can construct C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which act as carbon-atom bridged morpholines. researchgate.net Attaching an acetic acid moiety to this core structure yields backbone-constrained analogues of GABA. researchgate.net This approach allows for systematic variations in the substituents, leading to a diverse range of analogues of bioactive molecules like baclofen (B1667701) and pregabalin. researchgate.net

Integration into Complex Molecular Architectures as Key Building Blocks

Beyond its use in creating analogues of biomolecules, the 5-methoxy-2-azabicyclo[2.2.1]heptane scaffold is a key intermediate in the total synthesis of complex natural products and serves as a foundation for generating chemical diversity in drug discovery programs.

Role in Natural Product Total Synthesis

The intricate and often sterically congested frameworks of natural products present significant challenges to synthetic chemists. The 2-azabicyclo[2.2.1]heptane core has proven to be a crucial building block in tackling these complex targets. rsc.orgrsc.orgsemanticscholar.orgjohnwoodgroup.com

A prominent example of the utility of the 2-azabicyclo[2.2.1]heptane scaffold is in the synthesis of longeracemine, a Daphniphyllum alkaloid with a highly substituted and complex 5/6/5/5/6/5 skeleton. rsc.orgrsc.orgsemanticscholar.org The core of longeracemine features a 2-azabicyclo[2.2.1]heptane system. rsc.orgrsc.orgsemanticscholar.org Researchers have developed efficient methods, such as a samarium(II) iodide-mediated spirocyclization and rearrangement cascade, to construct this key bicyclic framework. rsc.orgrsc.orgsemanticscholar.org This strategy allows for the stereoselective formation of a functionally poised 2-azabicyclo[2.2.1]heptene intermediate, ready for further elaboration into the natural product. rsc.orgrsc.orgsemanticscholar.org

Utility as a Scaffold for Rational Chemical Diversity in Research

The 2-azabicyclo[2.2.1]heptane framework provides a rigid and well-defined three-dimensional starting point for the synthesis of diverse compound libraries. researchgate.netwhiterose.ac.ukacs.org This "scaffold-based" approach is a powerful strategy in medicinal chemistry for exploring chemical space and identifying novel bioactive molecules. By systematically modifying the substituents on the bicyclic core, chemists can generate a wide array of structurally distinct compounds. researchgate.netwhiterose.ac.uk This approach has been used to develop ligands for various biological targets, demonstrating the broad applicability of the 2-azabicyclo[2.2.1]heptane scaffold in the quest for new therapeutic agents. nih.gov

In-depth Analysis of this compound in Mechanistic Studies Remains Limited in Academic Literature

Despite the significant interest in bicyclic scaffolds in medicinal and synthetic chemistry, a comprehensive body of research detailing the specific applications of this compound in fundamental studies of organic reaction mechanism development appears to be limited within publicly accessible academic literature. While the broader class of azabicyclo[2.2.1]heptanes has been a subject of investigation, the precise role of the 5-methoxy substituted variant in elucidating reaction pathways is not extensively documented.

The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic system that offers a constrained three-dimensional structure. This rigidity is often exploited in medicinal chemistry to lock in specific conformations of a molecule to enhance binding to biological targets. In the realm of organic synthesis, such scaffolds can serve as valuable tools for studying reaction mechanisms due to their defined stereochemistry and restricted conformational freedom.

Hypothetically, the introduction of a methoxy (B1213986) group at the C5 position would be expected to exert significant stereoelectronic effects that could be used to probe reaction mechanisms. The electron-donating nature of the methoxy group can influence the electron density at various points in the molecule, potentially affecting the rates and regioselectivity of reactions. Furthermore, the lone pairs on the oxygen atom could participate in through-space or through-bond interactions, stabilizing or destabilizing transition states and intermediates.

For instance, in reactions involving carbocationic intermediates, the 5-methoxy group could play a crucial role in stabilization through resonance or inductive effects. The orientation of the methoxy group, whether exo or endo, would be critical in determining the extent of such interactions. These stereoelectronic effects could provide valuable insights into the nature of transition states and the intimate details of reaction pathways.

While specific studies on this compound are scarce, research on related structures provides some context. For example, studies on other substituted 2-azabicyclo[2.2.1]heptane derivatives have been used to investigate phenomena such as neighboring group participation and the influence of strain on reactivity. However, without direct experimental or computational data on the 5-methoxy derivative, any discussion on its specific contributions to mechanistic studies remains largely speculative.

The synthesis of related 2-azabicyclo[2.2.1]heptanes has been achieved through various methods, including intramolecular cyclizations and rearrangements. A deeper investigation into the synthesis of this compound itself could potentially reveal mechanistic details, such as the influence of the methoxy group on the feasibility and outcome of the ring-forming steps.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methoxy-2-azabicyclo[2.2.1]heptane derivatives, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Improved synthesis routes often involve multistep sequences starting from readily available precursors like trans-4-hydroxy-L-proline. For example, a green synthetic approach includes:

  • Cbz protection under NaOH and CbzCl (0°C to rt, 91% yield) .

  • Sulfonation with TsCl, DMAP, and Et₃N in CH₂Cl₂ (93% yield) .

  • Cyclization via NaBH₄ reduction in EtOH/THF (100% yield) followed by NaOMe-mediated deprotection (86% yield) .

  • Key Considerations : Temperature control (e.g., reflux vs. rt) and solvent selection (THF vs. MeOH) significantly influence reaction efficiency. Purification via flash chromatography (30–50% EA in PE) ensures high purity .

    Table 1 : Comparison of Synthetic Steps for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

    StepReagents/ConditionsYield
    iNaOH, CbzCl, H₂O, 0°C to rt, 5 h91%
    iiSOCl₂, MeOH, 0°C to rt, 2.5 h96%
    iiiTsCl, DMAP, Et₃N, CH₂Cl₂, 0°C to rt, 15 h93%
    ivNaBH₄, EtOH/THF, 0°C to rt, 16 h100%
    vNaOMe, MeOH, reflux, 4 h86%

Q. How can stereochemical assignments in 2-azabicyclo[2.2.1]heptane derivatives be validated to avoid errors in structural characterization?

  • Methodological Answer : Errors in stereochemical assignments (e.g., endo vs. exo configurations) are common. Validation strategies include:

  • X-ray crystallography : Directly resolves atomic positions, as demonstrated for exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane .

  • NMR analysis : Coupling constants (e.g., J values for axial/equatorial protons) and NOESY correlations differentiate stereoisomers .

  • Comparative synthesis : Replicate literature procedures (e.g., Portoghese’s method ) to confirm stereochemical outcomes.

    Table 2 : Stereochemical Validation of 2-azabicyclo[2.2.1]heptane Derivatives

    CompoundConfigurationAnalytical MethodKey Finding
    exo-(1S,3S,4R)Corrected via X-rayX-ray diffractionInitial endo assignment was incorrect
    (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptaneDetermined via NMRJ = 8.2 Hz for axial protonsConfirmed bicyclic rigidity

Advanced Research Questions

Q. What methodologies are employed in radical cyclization reactions to synthesize 7-azabicyclo[2.2.1]heptane derivatives, and how does the N-sulfonyl functional group influence reaction outcomes?

  • Methodological Answer : Radical precursors (e.g., N-sulfonyl derivatives) undergo intramolecular cyclization under NaH or BH₃/THF. Key steps include:

  • Radical generation : Use of benzoyl peroxide or AIBN to initiate free-radical pathways .
  • Cyclization efficiency : N-sulfonyl groups enhance cyclization due to electron-withdrawing effects, achieving >90% yields in constrained analogues like epibatidine derivatives .
  • Challenges : Competing side reactions (e.g., hydrogen abstraction) require precise control of radical stability and reaction time .

Q. How do computational models predict the pharmacological activity of this compound derivatives, and what structural parameters are critical for receptor binding?

  • Methodological Answer : Molecular docking and QSAR studies highlight:

  • Bicyclic rigidity : The norbornane-like scaffold enhances binding to nicotinic acetylcholine receptors (nAChRs), as seen in epibatidine (Ki = 0.05 nM for α4β2 nAChR) .
  • Substituent effects : Methoxy groups at C5 modulate lipophilicity and hydrogen-bonding interactions. For example, 5-methoxy derivatives show improved blood-brain barrier penetration compared to hydroxylated analogues .
  • Validation : In vitro assays (e.g., radioligand displacement) confirm computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stereochemical outcomes for 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Contradictions often arise from misassigned NMR signals or incomplete crystallographic data. Mitigation strategies include:

  • Reproducing literature syntheses : Compare experimental data (e.g., optical rotation, melting points) with original reports .
  • Advanced spectroscopy : Use dynamic NMR to resolve conformational equilibria or chiral HPLC to separate enantiomers .
  • Collaborative verification : Cross-validate results with independent labs using complementary techniques (e.g., ECD spectroscopy for absolute configuration) .

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